molecular formula C10H14N2O B029811 2,2-Dimethyl-N-pyridin-2-yl-propionamide CAS No. 86847-59-8

2,2-Dimethyl-N-pyridin-2-yl-propionamide

Cat. No. B029811
CAS RN: 86847-59-8
M. Wt: 178.23 g/mol
InChI Key: CGSPVYCZBDFPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-pyridin-2-yl-propionamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is a white to yellow crystalline powder . This compound is useful in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-N-pyridin-2-yl-propionamide consists of a pyridin-2-yl group attached to a propionamide group with two methyl groups . The InChI Key for this compound is CGSPVYCZBDFPHJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2-Dimethyl-N-pyridin-2-yl-propionamide is a solid at room temperature . The melting point ranges from 71°C to 75°C .

Scientific Research Applications

Nanotechnology - Nanocarrier Synthesis

Scientific Field

Nanotechnology Application Summary Utilized in the synthesis of nanocarriers for targeted drug delivery. Methods of Application :

These applications demonstrate the versatility of 2,2-Dimethyl-N-pyridin-2-yl-propionamide in various scientific fields. The compound’s properties make it a valuable asset in research and development across multiple disciplines. For detailed experimental procedures and quantitative data, direct access to scientific publications and databases is essential .

Space Science - Material Degradation in Space

Scientific Field

Space Science Application Summary Utilized in the study of material degradation under space conditions, such as exposure to radiation and extreme temperatures. Methods of Application :

These applications highlight the broad utility of 2,2-Dimethyl-N-pyridin-2-yl-propionamide in various scientific disciplines. The compound’s diverse roles in research and industry underscore its importance in advancing scientific knowledge and technological innovation .

Safety And Hazards

This compound has several hazard statements: H302, H317, H319, H335, indicating that it may be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

2,2-dimethyl-N-pyridin-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSPVYCZBDFPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359988
Record name 2,2-Dimethyl-N-pyridin-2-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-N-pyridin-2-yl-propionamide

CAS RN

86847-59-8
Record name 2,2-Dimethyl-N-pyridin-2-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pivaloylamino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Aminopyridine (14.1 g) and triethylamine (19.0 g) were dissolved in dichloromethane (200 ml) to prepare a solution which was cooled to 0° C. A solution of pivaloyl chloride (19.9 g) in dichloromethane (30 ml) was gradually added dropwise thereto, and the mixture was stirred at 0° C. for 15 min. Thereafter, the reaction solution was stirred at room temperature for 4 hr. The reaction solution was poured into water (150 ml), and the dichloromethane layer was washed with a dilute aqueous sodium hydrogencarbonate solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give 2,2-dimethyl-N-pyridin-2-yl-propionamide (25.2 g, yield 95%).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.1 equivalents of pivalic acid chloride dissolved in 100 ml of dichloromethane are added dropwise at 0° C. to a solution containing one equivalent of 2-aminopyridine and 1.25 equivalents of triethylamine in 400 ml of dichloromethane. Once the addition is complete, the reaction mixture is brought to room temperature for three hours, and then the reaction mixture is washed with a saturated NaHCO3 solution. After drying of the organic phase, filtration and concentration under reduced pressure, the resulting residue is crystallised from hexane, enabling the expected product to be isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-aminopyridine (50.0 g, 531 mmol) in methylene chloride (500 mL) were added triethylamine (81.4 mL, 584 mmol) and pivaloyl chloride (71.9 mL, 584 mmol) at 0° C, which was stirred at room temperature for 4 hours 30 minutes. The reaction solution was partitioned in water and methylene chloride. The organic layer was washed with water and saturated sodium chloride water, dried over anhydrous magnesium sulfate, and the solvent thereof was evaporated under a reduced pressure. To a solution of the resulting residue in methanol (300 mL) was added potassium carbonate (73.4 g, 531 mmol) at 0° C, which was stirred at room temperature for 90 minutes. The reaction solution was partitioned into water and ethyl acetate at room temperature. The organic layer was washed with saturated sodium chloride water, dried over anhydrous magnesium sulfate, and the solvent thereof was evaporated under a reduced pressure. To the residue was added heptane (300 mL), and the deposited solid was recovered by filtration to obtain title compound (80.2 g). Furthermore, the filtrate was concentrated under a reduced pressure, the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (12.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
81.4 mL
Type
reactant
Reaction Step One
Quantity
71.9 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
73.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.